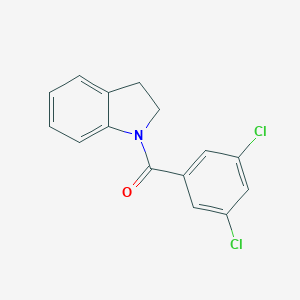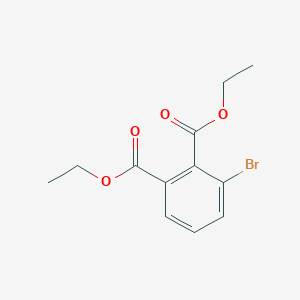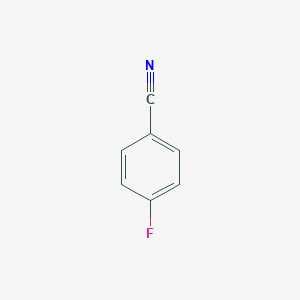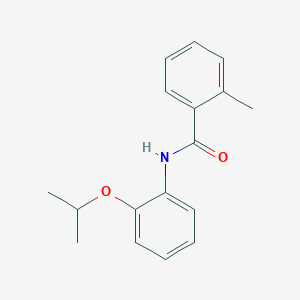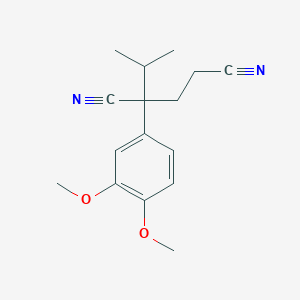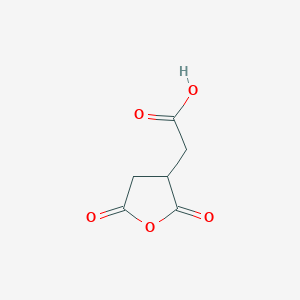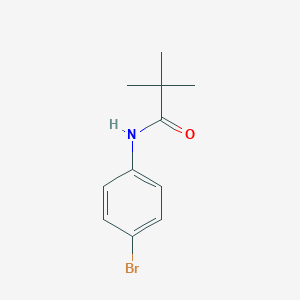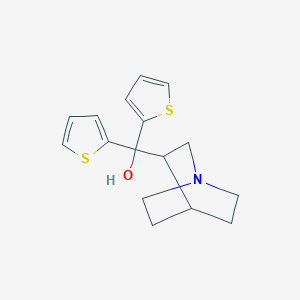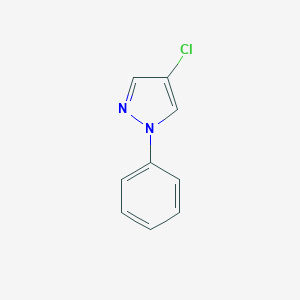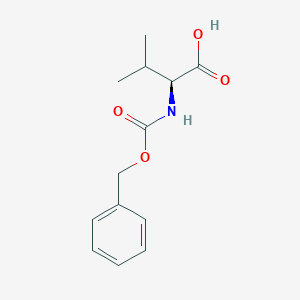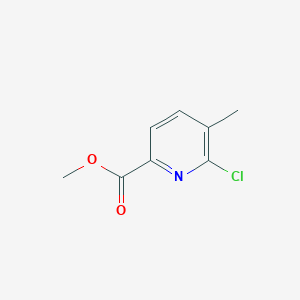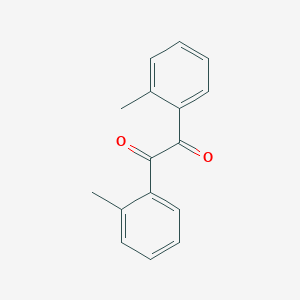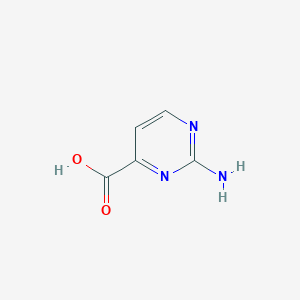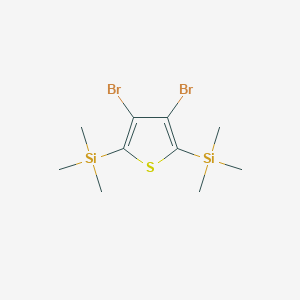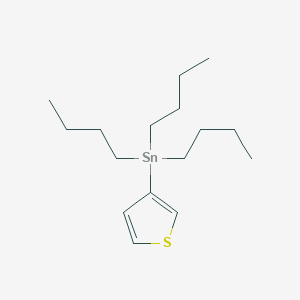
Stannane, tributyl-3-thienyl-
Übersicht
Beschreibung
“Stannane, tributyl-3-thienyl-” also known as “2- (TRIBUTYLSTANNYL)THIOPHENE” is a chemical compound with the molecular formula C16H30SSn . It is also referred to by other names such as “tributyl (thiophen-2-yl)stannane”, “TRIBUTYL (2-THIENYL)STANNANE”, “TH-Sn”, “EA065”, “Th-SnB”, “SKL1115”, “2- (TributyL”, “Thiophenyltrinbutyltin”, “TRIBUTYL (2-THIENYL)TIN”, and "2-THIENYLTRI-N-BUTYLTIN" .
Synthesis Analysis
While specific synthesis methods for “Stannane, tributyl-3-thienyl-” were not found, organotin hydrides like this compound are known to be used in standard radical reactions . A stannane, which is simple to prepare, can be used as a replacement for Bu 3 SnH and Ph 3 SnH in these reactions . The tin-containing byproducts are removed by mild hydrolysis and extraction with aqueous NaHCO 3 .Molecular Structure Analysis
The molecular structure of “Stannane, tributyl-3-thienyl-” consists of carbon ©, hydrogen (H), sulfur (S), and tin (Sn) atoms . The average mass of the molecule is 373.184 Da and the monoisotopic mass is 374.109009 Da .Chemical Reactions Analysis
Organotin hydrides, such as “Stannane, tributyl-3-thienyl-”, are known to be good radical reducing agents . They can be used in reactions involving halides, selenides, Barton-McCombie deoxygenation, and enyne cyclization .Physical And Chemical Properties Analysis
“Stannane, tributyl-3-thienyl-” has a molecular weight of 373.18 . Its physical properties include a melting point of 197-198 °C, a boiling point of 155 °C/0.1 mmHg, a density of 1.175 g/mL at 25 °C, and a refractive index of n 20/D 1.518 . It is a clear, almost colorless liquid .Safety And Hazards
The safety data sheet for a similar compound, Tributylethynylstannane, indicates that it is considered hazardous . It is combustible, toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, and may damage the unborn child . It also causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Organotin hydrides, such as “Stannane, tributyl-3-thienyl-”, have been plagued by their high toxicity and high fat solubility . Therefore, the use of tin hydrides should be avoided with few exceptions . The catalytic use of these reagents with a suitable second reducing agent, or the use of radical H-donors such as indium hydrides and silanes, are possible alternatives . Future research may focus on finding safer and more efficient alternatives for these compounds.
Eigenschaften
IUPAC Name |
tributyl(thiophen-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFYQWNCAXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449863 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, tributyl-3-thienyl- | |
CAS RN |
119405-65-1 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

